![molecular formula C17H21N5O2S B13365557 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365557.png)
6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolothiadiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2,3-dimethoxyphenyl and 1-methyl-4-piperidinyl groups through nucleophilic substitution or other methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions could target the triazole or thiadiazole rings.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might
属性
分子式 |
C17H21N5O2S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O2S/c1-21-9-7-11(8-10-21)15-18-19-17-22(15)20-16(25-17)12-5-4-6-13(23-2)14(12)24-3/h4-6,11H,7-10H2,1-3H3 |
InChI 键 |
HDQQYMKNFVGFPD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


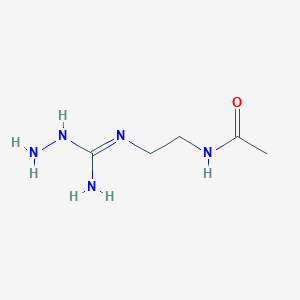
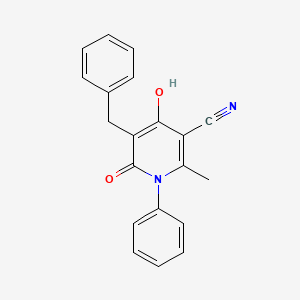
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
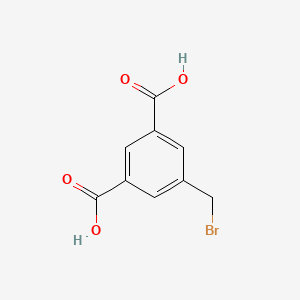
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
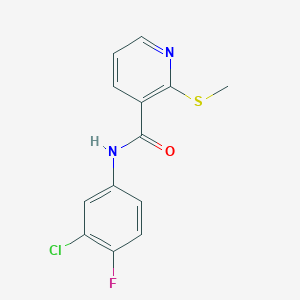
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
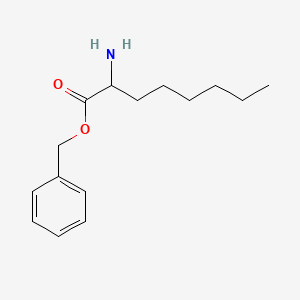
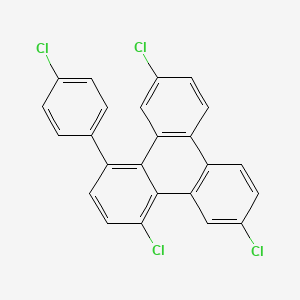
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
methyl]-2-benzofuran-1(3H)-one](/img/structure/B13365540.png)
